1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group and a phenylpyrrolidinyl urea moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced to the pyrrolidinone ring through a substitution reaction, often using a phenyl halide and a suitable base.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is attached to the urea moiety through a nucleophilic substitution reaction, using a dichlorophenyl isocyanate and the previously synthesized pyrrolidinone derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halides, bases, or acids for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in certain cell types, which is particularly relevant in cancer research.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Differing in the position of the chlorine atoms on the phenyl ring.
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-methylpyrrolidin-3-yl)urea: Differing in the substituent on the pyrrolidinone ring.
1-(2,5-Dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-2-yl)urea: Differing in the position of the urea linkage on the pyrrolidinone ring.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-11-6-7-14(19)15(8-11)21-17(24)20-12-9-16(23)22(10-12)13-4-2-1-3-5-13/h1-8,12H,9-10H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMRZHUVDUVBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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